6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-YL-amino)hexanoic acid trifluoroacetate
Description
Tetrahydropyrimidine Ring Conformation and Tautomerism
The tetrahydropyrimidine ring system represents the central heterocyclic framework of the compound, exhibiting significant conformational flexibility and tautomeric behavior that profoundly influences its chemical properties. The ring adopts a non-planar conformation due to the saturation of specific carbon centers, creating a three-dimensional structure that can exist in multiple conformational states. This conformational flexibility is particularly important because it affects the compound's ability to participate in intermolecular interactions and influences its reactivity patterns.
Tautomerism plays a crucial role in determining the predominant structural forms of the tetrahydropyrimidine system. The presence of keto groups at positions 4 and 6 creates opportunities for keto-enol tautomeric equilibria, similar to those observed in related pyrimidine derivatives. Studies of 4-hydroxypyrimidine and related molecules have demonstrated that the keto forms are generally thermodynamically favored, particularly in non-polar solvents. The tautomeric equilibrium in tetrahydropyrimidine systems is influenced by several factors, including solvent polarity, temperature, and the presence of hydrogen bonding interactions.
The stability of different tautomeric forms has been investigated using computational methods, revealing that the dioxo form is typically the most stable configuration. This preference arises from the stabilization provided by intramolecular hydrogen bonding and the favorable electronic distribution within the heterocyclic ring. The nitrogen atoms in the ring can participate in hydrogen bonding as both donors and acceptors, creating complex networks that stabilize specific tautomeric forms over others.
| Tautomeric Form | Relative Stability | Key Stabilizing Factors |
|---|---|---|
| 4,6-Dioxo | Most Stable | Intramolecular hydrogen bonding, aromaticity |
| 4-Hydroxy-6-oxo | Intermediate | Partial hydrogen bonding |
| 4,6-Dihydroxy | Least Stable | Loss of aromatic character |
Hexanoic Acid Side Chain Spatial Orientation
The hexanoic acid side chain attached to the tetrahydropyrimidine core through an amino linker exhibits considerable conformational freedom that significantly impacts the overall molecular geometry and intermolecular interactions. The six-carbon aliphatic chain adopts extended conformations in solution, allowing for maximum flexibility while maintaining optimal distances for hydrogen bonding interactions. The spatial orientation of this side chain is influenced by both intramolecular interactions with the heterocyclic core and intermolecular interactions with neighboring molecules in crystalline arrangements.
Crystallographic analysis of similar compounds has revealed that the hexanoic acid chain typically adopts an anti-periplanar conformation to minimize steric interactions while maximizing hydrogen bonding opportunities. The carboxylic acid terminus of the chain can participate in strong hydrogen bonding interactions, forming dimeric structures through carboxylic acid-carboxylic acid hydrogen bonds with symmetry-related molecules. These interactions contribute significantly to the overall stability of the crystal lattice and influence the compound's physical properties.
The amino linker connecting the hexanoic acid chain to the heterocyclic core provides additional conformational flexibility while serving as both a hydrogen bond donor and acceptor. This linker region is particularly important for determining the overall molecular shape and the accessibility of reactive sites. Studies have shown that the N-H bond in the amino linker can rotate freely, allowing the hexanoic acid chain to adopt various orientations relative to the heterocyclic plane.
The spatial arrangement of the hexanoic acid side chain also influences the compound's solubility properties and its ability to interact with biological targets. The hydrophilic nature of the carboxylic acid group contrasts with the more hydrophobic character of the aliphatic chain, creating an amphiphilic molecule that can interact with both polar and non-polar environments. This structural feature is particularly relevant for applications in drug design and materials science, where controlled molecular interactions are essential.
Trifluoroacetate Counterion Coordination Effects
The trifluoroacetate counterion plays a crucial role in determining the solid-state structure and solution behavior of the compound through its unique coordination characteristics and electronic properties. Trifluoroacetic acid, the parent acid of the trifluoroacetate anion, is a strong acid with an acid dissociation constant approximately 34,000 times higher than acetic acid due to the highly electronegative fluorine atoms. This exceptional acidity translates into a very stable conjugate base that exhibits minimal basicity and strong coordinating ability with cationic centers.
The trifluoroacetate anion coordinates to protonated amino groups within the molecular structure through ionic interactions and hydrogen bonding. The high electronegativity of the fluorine atoms creates a significant electron-withdrawing effect that stabilizes the carboxylate anion and enhances its ability to form strong electrostatic interactions with positively charged nitrogen centers. These coordination effects are particularly important in determining the overall molecular packing and crystal structure of the compound.
In crystalline arrangements, trifluoroacetate anions often bridge between multiple cationic sites, creating extended networks that contribute to the mechanical stability of the crystal lattice. The spatial arrangement of the trifluoroacetate groups is influenced by their need to minimize electrostatic repulsion while maximizing attractive interactions with cationic centers. This balance results in specific geometric arrangements that can be characterized through crystallographic analysis.
The presence of trifluoroacetate also significantly affects the compound's solubility characteristics and chemical reactivity. The strong electron-withdrawing nature of the trifluoromethyl group enhances the solubility of the compound in polar solvents while potentially reducing its reactivity toward nucleophilic attack at the carboxylate carbon. This protection effect is particularly valuable in synthetic applications where selective reactivity is desired.
| Property | Trifluoroacetate Effect | Mechanism |
|---|---|---|
| Solubility | Enhanced in polar solvents | Strong ion-dipole interactions |
| Crystal stability | Increased mechanical strength | Extended ionic networks |
| Chemical reactivity | Modified electrophilic character | Electron-withdrawing effects |
| Thermal stability | Enhanced decomposition temperature | Strong ionic coordination |
The coordination geometry around the trifluoroacetate anion typically involves multiple hydrogen bonding interactions with amino groups and water molecules when present. These interactions create a complex three-dimensional network that influences both the local and global structure of the compound. The fluorine atoms in the trifluoromethyl group can also participate in weak C-F···H interactions that contribute to the overall stability of the molecular assembly.
Properties
IUPAC Name |
6-[(4,6-dioxo-1,3-diazinan-2-ylidene)amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4.C2HF3O2/c14-7-6-8(15)13-10(12-7)11-5-3-1-2-4-9(16)17;3-2(4,5)1(6)7/h1-6H2,(H,16,17)(H2,11,12,13,14,15);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXMDPLRKTYUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NCCCCCC(=O)O)NC1=O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185302-11-7 | |
| Record name | Hexanoic acid, 6-[(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)amino]-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-YL-amino)hexanoic acid trifluoroacetate (CAS No. 1185302-11-7) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C12H16F3N3O6
- Molecular Weight : 355.27 g/mol
- Structural Formula :
- SMILES: OC(=O)CCCCCNC1=NC(=O)CC(=O)N1.OC(=O)C(F)(F)F
- InChI: InChI=1S/C10H15N3O4.C2HF3O2/c14-7-6-8(15)13-10(12-7)11-5-3-1-2-4-9(16)17;3-2(4,5)1(6)7/h1-6H2,(H,16,17)(H2,11,12,13,14,15);(H,6,7)
The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. Research indicates that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been implicated in cancer proliferation.
Inhibition of Cyclin-dependent Kinases
In vitro studies have demonstrated that the compound can inhibit CDK activity. For instance:
- CDK Inhibition : It has been shown to dose-dependently inhibit CDK1 and CDK2 activities in cancer cell lines. The IC50 values for CDK inhibition were reported as follows:
These findings suggest that the compound could potentially be developed as a therapeutic agent targeting cell proliferation in cancers.
Biological Activity Data Table
| Biological Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| CDK1 Inhibition | CDK1 | 580 ± 57 | |
| CDK2 Inhibition | CDK2 | 262 ± 29 | |
| CDK4 Inhibition | CDK4 | 403 ± 63 |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anti-Cancer Activity : A study conducted on colorectal cancer cells indicated that treatment with the compound resulted in significant inhibition of cell proliferation. This effect was associated with increased levels of cell cycle inhibitory proteins such as p21 and p27 Kip1 at higher concentrations .
- Safety Profile : Preliminary assessments suggest that compounds with similar structures exhibit favorable safety profiles in vivo. For instance, related pyrimidine derivatives have shown minimal toxicity while effectively lowering LDL cholesterol levels in clinical trials .
- Potential for Drug Development : The unique structural features of this compound make it a promising candidate for further development as a selective inhibitor for specific kinases involved in cancer progression .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications as an antitumor agent . Research indicates that derivatives of pyrimidines can exhibit significant cytotoxicity against various cancer cell lines. The presence of the dioxo group may enhance its activity by stabilizing interactions with target enzymes involved in cancer metabolism.
Enzyme Inhibition Studies
Inhibitors derived from pyrimidine structures are frequently explored for their ability to modulate enzyme activity. The trifluoroacetate moiety may enhance solubility and bioavailability in biological systems, making it a candidate for studies focused on kinase inhibitors or other enzyme targets within metabolic pathways.
Proteomics
This compound is utilized in proteomics research as a reagent for protein labeling and modification. Its ability to interact with amino acids such as lysine allows for the development of novel techniques to study protein interactions and functions in cellular environments.
Case Study 1: Antitumor Activity
A study investigating the antitumor properties of pyrimidine derivatives highlighted the effectiveness of compounds similar to 6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-YL-amino)hexanoic acid trifluoroacetate against breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours of treatment.
Case Study 2: Enzyme Inhibition
Research conducted on the inhibition of dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis, showed that derivatives based on the pyrimidine scaffold exhibited IC50 values in the low micromolar range. The trifluoroacetate form was found to improve binding affinity due to enhanced solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Dione Derivatives
A. 6-(4,6-Dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic acid acetate (CAS: 435345-32-7)
- Structural Differences : This analog replaces the trifluoroacetate group with an acetate, altering solubility and stability. Its molecular formula is C₁₂H₁₉N₃O₆ (MW: 301.30 g/mol) .
B. 6-[(1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino]hexanoic acid (CAS: 94113-62-9)
- Structural Differences : The pyrimidine ring is replaced by a triazine ring, modifying electronic properties and hydrogen-bonding capacity. Molecular formula: C₉H₁₄N₄O₄ (MW: 242.23 g/mol) .
- Bioactivity: Triazine derivatives are less studied in HER2 contexts but are known for diverse pharmacological applications, including antimicrobial and antiviral activities .
Functional Analogs in HER2 Inhibition
A. Phenyl Glucuronide
B. Hydrocortisone Acetate
- Binding Affinity : Glide score = −5.41; glide energy = −42.51 kcal/mol .
- Comparison : Similar glide score to the target compound but lower glide energy, suggesting more stable interactions. Steroidal structure may confer off-target glucocorticoid receptor activity, limiting therapeutic specificity .
Tabulated Comparison of Key Parameters
Preparation Methods
Step 1: Synthesis of the Heterocyclic Core
- Uracil Derivative Formation :
- Lithiation of tert-butyl protected uracil using n-butyllithium.
- 1,2-Addition to a ketone intermediate derived from cyclization of precursor compounds.
- Deprotection and dehydration to yield the uracil scaffold, often heated in trifluoroacetic acid (TFA) for cyclization.
Step 2: Alkylation and Functionalization
-
- Silylation of uracil with O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- Alkylation with methyl or other alkyl halides (e.g., iodomethane).
- Desilylation to yield N1-alkylated uracil derivatives.
-
- Alkylation with ethyl 2-(bromomethyl)thiazole-4-carboxylate to attach the aminohexanoic acid chain.
- Subsequent reactions with Lawesson’s reagent convert carbonyl groups to thiocarbonyls, forming thiazole rings.
Step 3: Formation of the Pyrimidine Ring
- Cyclization :
- Reaction of the uracil derivative with appropriate reagents (e.g., oxalyl chloride) to form a tricyclic ketone intermediate.
- Cyclization under acidic conditions (e.g., heating in TFA) to form the tetrahydropyrimidine ring.
Step 4: Introduction of the Amino Acid Side Chain
- Coupling with Hexanoic Acid Derivatives :
- Activation of the carboxylic acid group (e.g., using oxalyl chloride) to form acyl chlorides.
- Nucleophilic attack by amino groups to attach the hexanoic acid chain.
Step 5: Final Functionalization
- Formation of the Trifluoroacetate Salt :
- Treatment of the free acid with trifluoroacetic anhydride or trifluoroacetic acid to form the trifluoroacetate salt.
- Purification via recrystallization or chromatography.
Representative Synthetic Route Data Table
Notes on Methodology and Optimization
- Reaction Conditions : Microwave-assisted heating has been shown to improve yields and reduce reaction times during cyclization and alkylation steps.
- Purification : Use of preparative HPLC and recrystallization ensures high purity of intermediates and final compounds.
- Yield Optimization : Employing fresh reagents, inert atmospheres, and controlled temperatures enhances overall yields.
Research Findings and Considerations
- The synthesis of this compound is intricate due to the multiple heterocyclic and functional groups involved.
- Recent literature emphasizes the importance of protecting groups and selective activation to achieve high regioselectivity.
- The use of Lawesson’s reagent is critical for thiolation steps, which are sensitive to reaction conditions.
- The overall synthesis pathway is adaptable, allowing for modifications to attach various linker and fluorophore groups for biological applications.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity, and how can common byproducts be minimized?
- Methodological Answer : Synthesis protocols often involve coupling the tetrahydropyrimidinone core with hexanoic acid derivatives under trifluoroacetic acid (TFA)-mediated conditions. For example, TFA is used to deprotect amine groups and stabilize intermediates via salt formation . To minimize byproducts (e.g., incomplete coupling or trifluoroacetylated side products), reaction conditions must be tightly controlled:
- Use anhydrous dichloromethane (DCM) as a solvent to reduce hydrolysis.
- Monitor reaction progress via ¹H NMR to detect intermediates (e.g., δ 1.15–1.70 ppm for hexanoic acid backbone protons, δ 7.11–7.98 ppm for aromatic protons in related analogs) .
- Purify via reverse-phase HPLC with TFA-containing mobile phases to separate trifluoroacetate salts from unreacted starting materials .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a multi-technique approach:
- ¹H/¹³C NMR : Assign peaks to the tetrahydropyrimidinone ring (e.g., δ 2.96–3.88 ppm for methylene and methine protons) and hexanoic acid chain (δ 1.15–1.70 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion ([M+H]⁺) and trifluoroacetate counterion (e.g., m/z corresponding to C₁₁H₁₆F₃N₃O₆⁺).
- FT-IR : Verify carbonyl stretches (1650–1750 cm⁻¹) for the dioxopyrimidinone and trifluoroacetate groups .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : The compound’s trifluoroacetate salt enhances aqueous solubility but may degrade in basic conditions. Recommended solvents:
- Polar aprotic solvents : DMSO or DMF for stock solutions (ensure inert atmosphere to prevent oxidation).
- Buffered aqueous systems : Use pH 4–6 acetate buffers to avoid hydrolysis of the trifluoroacetate group .
Stability should be assessed via HPLC-UV over 24–72 hours under varying temperatures (4°C vs. 25°C) .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Employ biophysical and computational methods:
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kᵢ) between the compound and purified targets.
- Molecular docking : Use software like AutoDock Vina to model interactions with the tetrahydropyrimidinone moiety as a potential hydrogen-bond donor .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events .
Note: Always include negative controls (e.g., scrambled peptide analogs) to validate specificity.
Q. What strategies can resolve contradictions in activity data across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific conditions:
- Mechanistic studies : Compare dose-response curves in cell-free vs. cell-based assays to distinguish direct target engagement from off-target effects.
- Metabolite profiling : Use LC-MS/MS to detect degradation products (e.g., free hexanoic acid or tetrahydropyrimidinone fragments) that may interfere with activity .
- Redox sensitivity : Test the compound under reducing (e.g., +DTT) vs. oxidizing conditions to assess stability in biological matrices .
Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?
- Methodological Answer : Address stability challenges via formulation:
- Prodrug design : Mask the carboxylic acid group with ester prodrugs to enhance membrane permeability and reduce renal clearance.
- Encapsulation : Use liposomes or PEGylated nanoparticles to protect the trifluoroacetate group from serum esterases .
- Pharmacokinetic profiling : Conduct radiolabeling (e.g., ¹⁴C-hexanoic acid) to track absorption/distribution in animal models .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
